molecular formula C21H25N3O5S B2649614 1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide CAS No. 1207006-58-3

1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide

Cat. No.: B2649614
CAS No.: 1207006-58-3
M. Wt: 431.51
InChI Key: NILDWZQBYZATON-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[2-(2-methoxybenzamido)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Selective Serotonin 4 Receptor Agonists

A study focused on the synthesis and evaluation of benzamide derivatives, including compounds structurally related to N-(2-(2-methoxybenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, for their effects on gastrointestinal motility. These compounds were found to accelerate gastric emptying and increase the frequency of defecation, indicating potential as novel prokinetic agents with reduced side effects due to selective serotonin 4 (5-HT4) receptor agonism. This research highlights the therapeutic potential of such compounds in treating gastrointestinal disorders (Sonda et al., 2004).

PET Imaging Agents

Another area of application is in the development of positron emission tomography (PET) imaging agents. Carbon-11 labeled naphthalene-sulfonamides structurally related to the compound have been synthesized for imaging human CCR8, a chemokine receptor. These imaging agents were prepared with high radiochemical yields and specific activity, showcasing the compound's potential in biomedical imaging and research into immune responses and inflammation (Wang et al., 2008).

Sigma Receptor Scintigraphy

In the context of cancer research, derivatives of N-(2-(2-methoxybenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been investigated for their ability to bind sigma receptors overexpressed in breast cancer cells. A study demonstrated the use of a new iodobenzamide for visualizing primary breast tumors in humans through scintigraphy, suggesting the compound's utility in diagnosing and studying breast cancer (Caveliers et al., 2002).

Conformational Studies on Dopamine Antagonistic Benzamide Drugs

Research has also been conducted on the theoretical conformational analysis of benzamide drugs, which share a structural relationship with N-(2-(2-methoxybenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, to understand their interaction with dopamine receptors. Such studies provide insights into the drug-receptor interaction mechanisms and the pharmacological activity of these compounds (van de Waterbeemd & Testa, 1983).

Properties

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-19-10-6-3-7-16(19)21(26)23-18-9-5-4-8-17(18)22-20(25)15-11-13-24(14-12-15)30(2,27)28/h3-10,15H,11-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILDWZQBYZATON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.